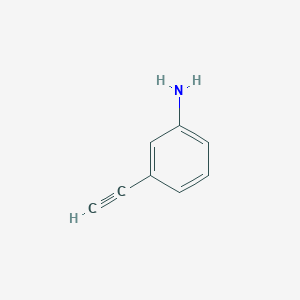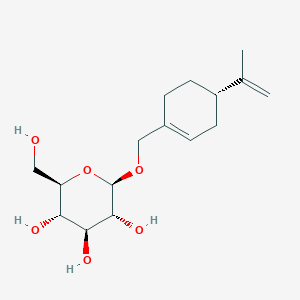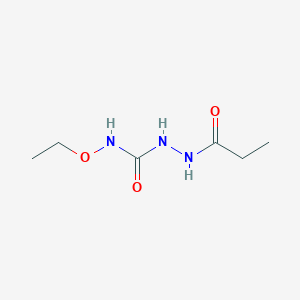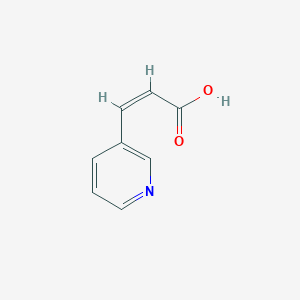
(Z)-3-pyridin-3-ylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-pyridin-3-ylprop-2-enoic acid, also known as ZPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ZPPA belongs to the class of pyridine derivatives and is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in gene expression and regulation.
Mécanisme D'action
(Z)-3-pyridin-3-ylprop-2-enoic acid exerts its pharmacological effects by inhibiting histone deacetylase, an enzyme that regulates the acetylation of histone proteins. Histone acetylation is a crucial process that affects gene expression and regulation. By inhibiting histone deacetylase, this compound promotes the acetylation of histones, leading to changes in gene expression and regulation. This mechanism of action is responsible for the therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. This compound also reduces the inflammation response by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-pyridin-3-ylprop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase, making it a useful tool for studying the role of histone acetylation in gene expression and regulation. This compound is also relatively easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of (Z)-3-pyridin-3-ylprop-2-enoic acid. One potential area of research is the development of this compound-based therapies for cancer and other diseases. Another area of research is the study of the mechanisms underlying the effects of this compound on cognitive function and memory. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of histone deacetylase and has been shown to have various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of (Z)-3-pyridin-3-ylprop-2-enoic acid involves the reaction of 3-pyridinylboronic acid with acryloyl chloride in the presence of palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of this compound obtained through this method is high, and the purity is also satisfactory.
Applications De Recherche Scientifique
(Z)-3-pyridin-3-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been observed to reduce the inflammation response in various animal models of inflammatory diseases.
Propriétés
Numéro CAS |
155170-47-1 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
Clé InChI |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C\C(=O)O |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
SMILES canonique |
C1=CC(=CN=C1)C=CC(=O)O |
Synonymes |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
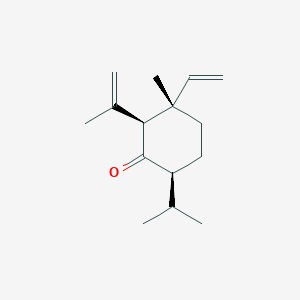

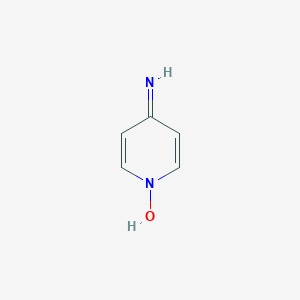
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
